

BODIPY 558/568 C12: A Technical Guide to Tracking Lipid Metabolism

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Compound of Interest		
Compound Name:	Bodipy 558/568 C12	
Cat. No.:	B606313	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that has emerged as a powerful tool for investigating the intricate processes of lipid metabolism.[1] Its unique photophysical properties and ability to mimic natural fatty acids allow for the real-time visualization of fatty acid uptake, trafficking, and storage within living cells.[2][3] This technical guide provides a comprehensive overview of BODIPY 558/568 C12, including its core properties, detailed experimental protocols, and a visual representation of its role in cellular lipid dynamics.

The BODIPY (boron-dipyrromethene) core structure provides exceptional photostability, high fluorescence quantum yields, and sharp emission peaks.[4][5] These characteristics make it superior to older fluorescent dyes, such as Nile Red, which can suffer from broad emission spectra and lower photostability.[6] The C12 (dodecanoic acid) fatty acid chain allows the molecule to be recognized and processed by cellular machinery involved in lipid metabolism, leading to its incorporation into various lipid species, most notably triacylglycerols within lipid droplets.[1][7]

Core Properties and Specifications

A thorough understanding of the physicochemical and spectral properties of **BODIPY 558/568 C12** is crucial for designing and interpreting experiments. The key quantitative data for this



probe are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	(T-4)-difluoro[5-[[5-(2- thienyl)-2H-pyrrol-2-ylidene- κN]methyl]-1H-pyrrole-2- dodecanoato(2-)-κN1]- borate(1-), monohydrogen	[8][9]
Synonyms	Red C12, BDP 558/568 C12	[7][8]
CAS Number	158757-84-7	[8][9][10]
Molecular Formula	C25H30BF2N2O2S • H	[8][9]
Molecular Weight	472.4 g/mol	[8][9][11]
Excitation Maximum	558 nm	[4][8][9]
Emission Maximum	568 nm	[4][8][9]
Appearance	Oil, film, or powder (red to black)	[7][8]
Purity	≥95% (typically by HPLC)	[8][9]
Solubility	Soluble in DMSO and DMF	[8][9][12]
Storage Conditions	-20°C, protected from light and moisture	[4][8]

Experimental Protocols

The following protocols provide detailed methodologies for the use of **BODIPY 558/568 C12** in cell culture experiments for tracking lipid metabolism. These can be adapted for specific cell types and research questions.

Protocol 1: General Staining of Lipid Droplets in Live or Fixed Cells

This protocol outlines the basic procedure for labeling lipid droplets in cultured cells.



Materials:

- BODIPY 558/568 C12 stock solution (e.g., 1-10 mM in DMSO)
- Cell culture medium (serum-free or complete, as required)
- Phosphate-buffered saline (PBS)
- Adherent or suspension cells
- Paraformaldehyde (PFA) for fixed cell staining (e.g., 4% in PBS)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation:
 - For adherent cells, plate them on sterile coverslips or in imaging-compatible plates to reach 60-80% confluency.[13]
 - For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.[4]
- Preparation of Staining Solution:
 - Thaw the BODIPY 558/568 C12 stock solution.
 - Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 μM). Vortex briefly to mix.
- Cell Staining:
 - Live Cells:
 - Remove the culture medium from the cells.
 - Add the BODIPY 558/568 C12 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][14]



- Wash the cells twice with warm PBS or culture medium to remove excess probe.[4]
- Fixed Cells:
 - Fix the cells with 4% PFA for 10-20 minutes at room temperature.[10][13]
 - Wash the cells twice with PBS.[13]
 - Add the **BODIPY 558/568 C12** working solution and incubate for 20-30 minutes at room temperature, protected from light.[13]
 - Wash the cells twice with PBS.[13]
- Imaging:
 - Mount the coverslips or plates for imaging.
 - Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets for the 558/568 nm excitation/emission profile.[4] Alternatively, analyze the cell population by flow cytometry.[15]

Protocol 2: Pulse-Chase Experiment to Monitor Fatty Acid Trafficking

This protocol allows for the observation of the dynamic movement of the fatty acid analog from its initial uptake to its incorporation into lipid droplets and potential subsequent mobilization.

Materials:

- Same as Protocol 1
- "Chase" medium: Complete cell culture medium without **BODIPY 558/568 C12**.
- Optional: Inhibitors of lipid metabolism (e.g., Triacsin C to inhibit acyl-CoA synthetases, Etomoxir for fatty acid oxidation).[14][16]

Procedure:

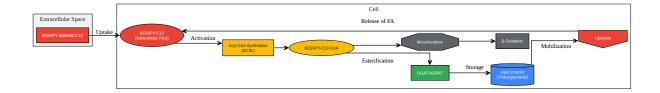


- Cell Preparation:
 - Prepare cells as described in Protocol 1.
- Pulse Labeling:
 - Incubate the cells with the BODIPY 558/568 C12 working solution (e.g., 10 μM) for a short period (the "pulse"), for instance, 30-60 minutes, to allow for uptake and initial incorporation into lipids.[14][16]
- Chase Period:
 - Remove the labeling solution and wash the cells gently with warm PBS.[16]
 - Add fresh, pre-warmed "chase" medium (without the fluorescent probe).[16]
 - Incubate the cells for various time points (the "chase"), ranging from minutes to several hours, to track the fate of the labeled lipids.[16]
 - If using inhibitors, they can be added to the chase medium.[16]
- Fixing and Imaging:
 - At each desired time point during the chase, fix the cells with 4% PFA.
 - Wash with PBS and proceed with imaging as described in Protocol 1. This time-course analysis will reveal the dynamic localization of the probe.

Visualizing Lipid Metabolism Pathways

The following diagrams, generated using the DOT language, illustrate the key cellular pathways and experimental workflows involving **BODIPY 558/568 C12**.

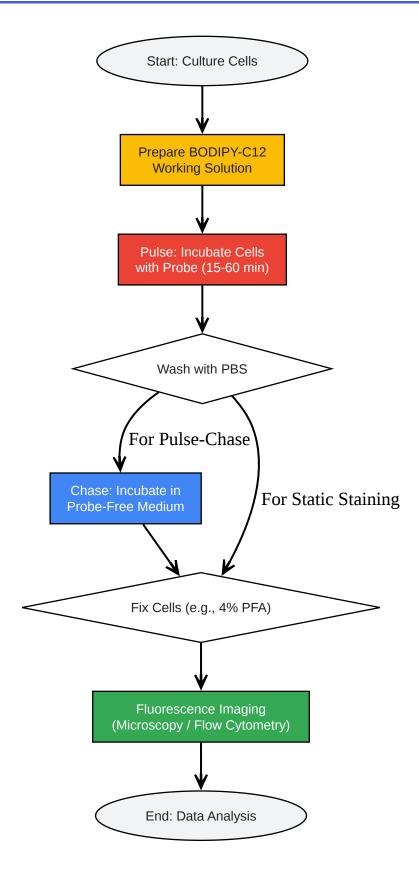




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Caption: Cellular pathway of **BODIPY 558/568 C12** uptake and metabolism.





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Caption: Experimental workflow for a pulse-chase experiment using **BODIPY 558/568 C12**.



Applications in Research and Drug Development

BODIPY 558/568 C12 is a versatile tool with broad applications in understanding cellular physiology and disease.

- Metabolic Studies: It is widely used to study the fundamental processes of fatty acid uptake, esterification, and storage in various cell types, including adipocytes, hepatocytes, and neurons.[15][16][17] This allows researchers to investigate how these processes are altered in metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.[15][18]
- Drug Discovery: The probe can be employed in high-throughput screening assays to identify
 compounds that modulate lipid metabolism.[15] For instance, researchers can screen for
 drugs that inhibit fatty acid uptake or the formation of lipid droplets, which could be potential
 therapeutics for metabolic disorders.
- Cancer Research: Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation. BODIPY 558/568 C12 can be used to visualize and quantify these changes, providing insights into tumor metabolism and identifying potential therapeutic targets.[11]
- Neuroscience: In neurons, the trafficking and metabolism of lipids are crucial for normal function. This probe has been used to trace the movement of fatty acids from lipid droplets to mitochondria in hippocampal neurons, shedding light on energy homeostasis in the brain.
 [16]

Conclusion

BODIPY 558/568 C12 is an indispensable tool for researchers and drug development professionals studying lipid metabolism. Its excellent photophysical properties, coupled with its ability to act as a faithful analog of natural long-chain fatty acids, provides a robust platform for visualizing and quantifying lipid dynamics in a cellular context. The protocols and conceptual diagrams provided in this guide serve as a starting point for leveraging this powerful probe to unravel the complexities of lipid biology and to accelerate the discovery of new therapeutic agents.



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